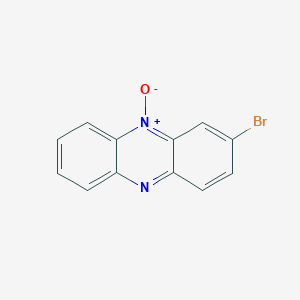

2-Bromophenazine 10-oxide

Descripción

Historical Trajectory and Evolution of Phenazine (B1670421) and N-Oxide Chemistry

The story of phenazine chemistry began in the 19th century, with the development of synthetic routes like the Wohl-Aue reaction, which classically involves the reaction of nitrobenzene (B124822) and aniline (B41778). wikipedia.org Phenazines are a class of nitrogen-containing heterocyclic compounds, characterized by a dibenzo-annulated pyrazine (B50134) ring. wikipedia.orgbohrium.com Initially recognized for their utility as dyes, the field expanded significantly with the discovery of phenazines as natural products synthesized by various bacteria, including those from the Pseudomonas and Streptomyces genera. wikipedia.orgbohrium.com These natural phenazines demonstrated a wide array of biological activities, establishing them as important secondary metabolites. bohrium.comresearchgate.netnih.gov

Concurrently, the study of aromatic N-oxides was carving its own path in organic chemistry. niscpr.res.in The N-oxide functional group, a dipolar moiety, was found to impart unique reactivity to heterocyclic systems and was identified in many potent antibiotics. niscpr.res.in The application of N-oxidation to the phenazine scaffold represented a critical evolution in the field, creating a new class of derivatives with modified electronic properties and biological functions. niscpr.res.inmdpi.com This convergence was partly inspired by observations of microbial competition, where redox-active phenazines secreted by one bacterial species could impact another, driving researchers to develop synthetic analogues with enhanced properties. nih.gov

Fundamental Principles of Aromatic N-Oxide Reactivity and Structure

The chemical behavior of aromatic N-oxides is governed by the distinctive nature of the N-oxide group. This group is dipolar, often represented as N⁺-O⁻, and exhibits a "push-pull" electronic effect. nbu.ac.inmdpi.com The positively charged nitrogen atom withdraws electron density from the aromatic ring, while the negatively charged oxygen atom can donate electron density back into the π-electron system through resonance. niscpr.res.innbu.ac.in This dual character makes the aromatic ring in N-oxides more reactive towards both electrophilic and nucleophilic substitution reactions compared to the parent non-oxidized heterocycle. niscpr.res.inmdpi.com

The structure of the phenazine core is planar, and the introduction of an N-oxide group alters its electronic distribution and geometry. thieme-connect.de For instance, the presence of electron-withdrawing or electron-donating substituents on the phenazine ring can influence the N→O bond length and the internal angles of the ring. nih.gov Molecular orbital studies indicate that the N-oxide group generally acts as a net electron acceptor from the carbon atoms of the ring. niscpr.res.in This electronic modification is key to its function, influencing where reactions occur. Nucleophilic attacks, for example, are often directed to the positions alpha (2 and 4) and gamma (7 and 9) to the N-oxide group. niscpr.res.in Furthermore, the N-oxide moiety is recognized as a bioreductive group, a feature that is particularly relevant in medicinal chemistry for designing hypoxia-activated prodrugs. researchgate.net

| Bond | Bond Length (nm) | Bond Order (π Bonds) | Bond Order (σ Bonds) |

| C1-C2 | 0.1365 | 1.580 | 0.390 |

| C2-C3 | 0.1422 | 1.578 | 0.272 |

| C4a-N5 | 0.1341 | - | - |

| N10-C10a | 0.1350 | 1.320 | 0.226 |

| C4a-C10a | 0.1439 | 1.552 | 0.250 |

Table 1: Selected bond lengths and orders for the parent phenazine molecule, providing a structural baseline for understanding substituted derivatives. Data sourced from X-ray structure analysis. thieme-connect.de

Rationale for Focused Investigation of Halogenated Phenazine N-Oxides

The strategic addition of halogen atoms to phenazine structures is a cornerstone of modern phenazine-related drug discovery. nih.gov Research has consistently shown that halogenated phenazines possess potent antibacterial and biofilm-eradicating activities, often against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.commdpi.com

The impetus for this research direction was bolstered by the isolation of naturally occurring halogenated phenazines, such as 2-bromo-1-hydroxyphenazine, which exhibited significant biological activity and served as a lead compound for further development. mdpi.comacs.org Synthetic studies have demonstrated that the introduction of bromine can dramatically increase antibacterial potency compared to the parent, non-halogenated phenazine. rsc.orgresearchgate.net For example, 2-bromo-1-hydroxyphenazine and 2,4-dibromo-1-hydroxyphenazine show significantly lower minimum inhibitory concentrations (MIC) against S. aureus than many non-halogenated phenazines. rsc.org

Combining halogenation with N-oxidation is a logical and compelling strategy. The N-oxide group can enhance water solubility, alter the molecule's redox potential, and serve as a bioreductive trigger for targeted drug release, particularly in the hypoxic (low-oxygen) environments characteristic of solid tumors. nih.govresearchgate.netmdpi.com Therefore, the synthesis and study of halogenated phenazine N-oxides like 2-bromophenazine (B1594461) 10-oxide are driven by the hypothesis that the combination of these two functional groups can lead to compounds with superior and targeted therapeutic properties. The synthesis of related compounds, such as 2-chlorophenazine (B179647) 10-oxide, has been reported, providing a chemical precedent for these investigations. thieme-connect.de

| Compound | MIC vs S. aureus (µM) | MIC vs S. epidermidis (µM) |

| Pyocyanin | >100 | >100 |

| 2-Bromo-1-hydroxyphenazine | 6.25 | 6.25 |

| 2,4-Dibromo-1-hydroxyphenazine | 1.56 | 0.78–1.56 |

| Bromophenazine 21 | 0.78–1.56 | 0.78 |

Table 2: Minimum Inhibitory Concentration (MIC) values for selected bromophenazines compared to the natural phenazine pyocyanin, highlighting the significant enhancement of antibacterial activity upon bromination. rsc.orgresearchgate.net

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to 2-Bromophenazine 10-oxide

Current research involving phenazine derivatives is heavily focused on the development of new therapeutic agents, particularly antibacterials and anticancer drugs. nih.govnih.gov The synthesis of diverse libraries of halogenated phenazines to perform structure-activity relationship (SAR) studies is a major trajectory. mdpi.comrsc.org Within this context, N-oxidation represents a key modification strategy.

Despite the clear rationale for its study, specific research focused squarely on this compound is limited in publicly available literature. The compound has been identified as an industrial chemical used in biomedical research, having been detected in an environmental monitoring study using passive samplers. wur.nl This suggests its use as a research tool or intermediate, but detailed studies on its biological effects or synthetic optimization are not widely published.

The primary knowledge gap is the lack of comprehensive data for this compound itself. While extensive research exists for the parent 2-bromophenazine scaffold and for various phenazine N-oxides, the specific combination in this isomer remains underexplored. Key missing information includes:

Detailed Synthesis and Characterization: While a synthetic route can be postulated from similar reactions (e.g., the oxidation of 2-bromophenazine), a definitive, optimized procedure and full characterization data (NMR, IR, mass spectrometry, crystal structure) are not readily available.

Biological Activity Profile: There is a lack of specific data on the antibacterial, antifungal, or cytotoxic properties of this compound. Its activity relative to its parent compound, 2-bromophenazine, or its di-N-oxide counterpart is unknown.

Physicochemical Properties: Important data regarding solubility, stability, and redox potential, which are crucial for assessing its potential as a drug candidate, have not been reported.

Future research will likely involve filling these gaps by synthesizing this compound and conducting a thorough evaluation of its chemical and biological properties as part of the broader effort to develop novel halogenated phenazine-based therapeutics.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3224-57-5 |

|---|---|

Fórmula molecular |

C12H7BrN2O |

Peso molecular |

275.10 g/mol |

Nombre IUPAC |

2-bromo-10-oxidophenazin-10-ium |

InChI |

InChI=1S/C12H7BrN2O/c13-8-5-6-10-12(7-8)15(16)11-4-2-1-3-9(11)14-10/h1-7H |

Clave InChI |

KKDCLOSFPWLFLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=[N+]2[O-])Br |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Bromophenazine 10 Oxide and Its Derivatives

Regioselective Synthesis Strategies for Phenazine (B1670421) N-Oxides

Regioselectivity in the formation of phenazine N-oxides is a critical challenge, particularly for unsymmetrically substituted phenazines. The position of the N-oxide can dramatically influence the compound's electronic properties and biological activity. Strategies to control this regioselectivity range from optimizing traditional reaction pathways to employing advanced catalytic systems that can differentiate between the two nitrogen atoms of the phenazine core.

The Wohl-Aue reaction, a classical method for phenazine synthesis, involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base, often at high temperatures. mdpi.comresearchgate.netnih.gov The reaction can yield phenazine N-oxides directly, though it often produces a mixture of isomers and the parent phenazine. nih.govmorressier.com For the synthesis of 2-Bromophenazine (B1594461) 10-oxide, a key precursor is 4'-bromo-2-nitrodiphenylamine. semanticscholar.org The cyclization of this intermediate under oxidative conditions leads to the phenazine ring system. A closely related synthesis, that of 2-chlorophenazine (B179647) 10-oxide, is achieved by treating 4'-chloro-2-nitrodiphenylamine with concentrated sulfuric acid and oleum, followed by neutralization. This process yields the desired N-oxide in a 64% yield, demonstrating a practical pathway for halogenated phenazine N-oxides. acs.org The reaction temperature is a critical parameter; higher temperatures tend to favor the formation of the deoxygenated phenazine over the N-oxide. acs.org

The Beirut reaction provides an alternative route, typically involving the reaction of a benzofuroxan (B160326) (benzofurazan 1-oxide) with an enolate or other nucleophile to form a quinoxaline-1,4-dioxide. acs.orgfishersci.co.uk This method can be adapted for phenazine synthesis. For instance, the reaction of 5(6)-bromobenzofuroxan with the phenolate (B1203915) of p-aminophenol results in the formation of 2-amino-7(8)-bromophenazine 5,10-dioxide. acs.org While this yields a di-oxide, it highlights the utility of bromo-substituted precursors in building the phenazine core via this ring-enlargement strategy. acs.orgacs.org Subsequent selective reduction could potentially yield the mono-N-oxide.

| Method | Key Precursors | Typical Conditions | Product | Reported Yield | Citations |

| Wohl-Aue Cyclization (Analogous) | 4'-Chloro-2-nitrodiphenylamine | 1. H₂SO₄, 28% Oleum, 20°C 2. NaHCO₃, H₂O, EtOH | 2-Chlorophenazine 10-oxide | 64% | acs.org |

| Beirut Reaction | 5(6)-Bromobenzofuroxan, p-Aminophenol | NaOMe, MeOH:THF (1:1) | 2-Amino-7(8)-bromophenazine 5,10-dioxide | Not specified | acs.org |

Modern synthetic chemistry offers more refined, regioselective methods for constructing complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the synthesis of unsymmetrically substituted phenazines. nih.govmorressier.com This strategy involves the coupling of a substituted 2-nitroaniline (B44862) with a substituted 1-bromo-2-nitrobenzene. nih.govmorressier.com For the specific synthesis of a 2-bromo-substituted phenazine, one could couple a 2-nitroaniline with 1,4-dibromo-2-nitrobenzene. The resulting bis(2-nitrophenyl)amine (B107571) intermediate can then undergo a tandem reduction of the nitro groups followed by an oxidative cyclization, often using a mild oxidant like ferric chloride, to furnish the phenazine core with exclusive regioselectivity. morressier.com This approach avoids the harsh conditions and potential isomer mixtures associated with the Wohl-Aue reaction. nih.govmorressier.com

Another innovative approach involves the copper-catalyzed reaction between benzoxadiazoles and diaryliodonium salts, which leads to the regioselective synthesis of phenazine N-oxides. amazonaws.com The reaction proceeds through an initial electrophilic arylation followed by a benzocyclization. This method provides a direct route to phenazine N-oxides and can be further extended to the parent phenazines through in-situ reduction. amazonaws.com

The direct oxidation of a pre-formed phenazine is a common method for generating phenazine N-oxides. The selectivity of this oxidation—mono- versus di-oxidation and the position of the first oxidation (N-5 vs. N-10)—is governed by steric and electronic factors. researchgate.net For a 2-substituted phenazine like 2-bromophenazine, oxidation is expected to occur preferentially at the N-10 position, which is sterically less hindered and electronically further from the electron-withdrawing bromo group.

Common oxidizing agents include peroxy acids, such as m-chloroperbenzoic acid (MCPBA). researchgate.net The oxidation of a complex bromophenazine derivative with MCPBA has been shown to yield the corresponding N-oxide, demonstrating the viability of this reagent. researchgate.net Other oxidizing systems based on hydrogen peroxide with various catalysts have also been developed for the N-oxidation of tertiary amines and N-heterocycles. nih.gov

Biosynthetic Analogues and Mechanistic Insights into N-Oxide Formation in Natural Systems

Nature produces a variety of phenazine N-oxides, such as the antibiotics myxin (B609384) and iodinin (B1496461). morressier.comresearchgate.net The study of their biosynthesis provides valuable insights into highly selective N-oxidation reactions. Research on the bacterium Lysobacter antibioticus OH13 led to the identification of a 10-gene cluster (LaPhz) responsible for phenazine biosynthesis. acs.orgnih.gov

Within this cluster, the gene LaPhzNO1 was found to encode an enzyme that catalyzes the N-oxidation of the phenazine core. acs.orgnih.gov Mutation of this gene abolished the production of all N-oxide phenazines. acs.orgnih.gov LaPhzNO1 is an NADPH-dependent, flavin-containing monooxygenase. morressier.comacs.org It is homologous to Baeyer-Villiger flavoproteins but has been experimentally characterized as the first N-monooxygenase in the biosynthesis of heterocyclic aromatic natural products. morressier.comnih.gov The proposed mechanism involves the formation of a flavin-hydroperoxide species that transfers an oxygen atom to one of the phenazine nitrogen atoms. amazonaws.com In vitro studies showed that LaPhzNO1, in conjunction with another monooxygenase (LaPhzS), could convert phenazine 1,6-dicarboxylic acid into 1,6-dihydroxyphenazine N5,N10-dioxide. acs.orgnih.gov The enzyme exhibits substrate specificity; for example, it can N-oxidize 1-hydroxyphenazine (B607933) but not 1-methoxyphenazine, suggesting that O-methylation can act as a protective group, preventing subsequent N-oxidation. acs.org

Design and Synthesis of 2-Bromophenazine 10-oxide Precursors and Intermediates

The rational synthesis of this compound relies on the availability of specifically substituted precursors. The choice of precursor is dictated by the chosen synthetic route.

| Synthetic Route | Key Precursor(s) | Synthesis of Precursor | Citations |

| Wohl-Aue Reaction | 4'-Bromo-2-nitrodiphenylamine | Synthesized from the coupling of a substituted aniline and a nitro-substituted aryl halide. | semanticscholar.org |

| Buchwald-Hartwig Amination | 1. Substituted 2-nitroaniline 2. 1,4-Dibromo-2-nitrobenzene | 1-Bromo-2-nitrobenzene derivatives can be synthesized from the corresponding 2-nitroanilines via diazotization followed by bromination with CuBr₂. | nih.govmorressier.com |

| Beirut Reaction | 5(6)-Bromobenzofuroxan | Prepared from the oxidation of 4-bromo-2-nitroaniline (B116644) using an oxidant like sodium hypochlorite (B82951). | acs.org |

For the classical Wohl-Aue reaction , the critical intermediate is 4'-bromo-2-nitrodiphenylamine . This can be prepared through Ullmann condensation or modern palladium-catalyzed N-arylation methods, for example, by coupling 4-bromoaniline (B143363) with 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene. semanticscholar.org

For the more advanced Buchwald-Hartwig amination route, the required precursors are a 2-nitroaniline and a bromo-2-nitrobenzene derivative. acs.org For instance, to install the 2-bromo substituent, one would require a precursor like 1,4-dibromo-2-nitrobenzene . Such precursors can be synthesized; for example, 1-bromo-4,5-dimethoxy-2-nitrobenzene (B1360350) is prepared by the nitration of 4-bromo-1,2-dimethoxybenzene. acs.org

The Beirut reaction pathway would necessitate 5(6)-bromobenzofuroxan . This precursor is readily synthesized via the oxidation of 4-bromo-2-nitroaniline with a simple oxidizing agent like sodium hypochlorite solution. acs.org

Innovative Approaches to Functionalization and Derivatization at the Phenazine Core and Bromine Position

The this compound scaffold is not only a synthetic target but also a versatile platform for further derivatization, enabling the creation of diverse chemical libraries for biological screening. The bromine atom and the phenazine core, activated by the N-oxide group, are both amenable to further functionalization.

The bromine atom at the C2 position serves as a synthetic handle for various cross-coupling reactions. The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organohalide and a boronic acid, is a premier method for forming new carbon-carbon bonds. fishersci.co.ukwikipedia.orglibretexts.org this compound can be coupled with a wide array of aryl or vinyl boronic acids to introduce new substituents at the C2 position, significantly expanding the molecular diversity. fishersci.co.ukwikipedia.org

The phenazine ring, particularly when activated by the N-oxide group, is susceptible to nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing character of both the phenazine nitrogens and the N-oxide functionality makes the ring electron-deficient, facilitating the displacement of the bromide by various nucleophiles (e.g., amines, alkoxides, thiolates). wikipedia.orgrsc.org This allows for the introduction of a range of heteroatom-containing functional groups at the C2 position. Studies on 2-chlorophenazine oxides have confirmed that the halogen is labile and readily undergoes alcoholysis when treated with alcoholic alkali.

Furthermore, the phenolic hydroxyl group of related bromophenazines, such as 2,4-dibromo-1-hydroxyphenazine, can be readily functionalized by condensation with acid chlorides to form esters or by reaction with alkyl halides to form ethers, demonstrating that other positions on the ring can be modified to create analogues. researchgate.netrsc.org These derivatization strategies are crucial for developing structure-activity relationships (SAR) for new therapeutic agents. acs.orgacs.org

Structural Elucidation and Electronic Characterization of 2 Bromophenazine 10 Oxide

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For phenazine (B1670421) derivatives, this technique reveals critical information about molecular geometry, including bond lengths, bond angles, and the planarity of the fused ring system. thieme-connect.de

| Intermolecular Interactions | π-stacking distances, hydrogen bonds, halogen bonds | Explains the forces holding the molecules together in the crystal, influencing physical properties like melting point. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Tautomerism

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. nih.gov For 2-Bromophenazine (B1594461) 10-oxide, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.5 ppm). oregonstate.edulibretexts.org The presence of the N-oxide group and the bromine atom, both being electron-withdrawing, will deshield the nearby protons, causing their signals to shift downfield. nih.gov The exact chemical shifts and coupling constants (J-values) between adjacent protons would allow for the unambiguous assignment of each proton in the aromatic rings.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in Carbons directly attached to the electronegative nitrogen, oxygen, and bromine atoms are expected to resonate at lower fields (higher ppm values) compared to other aromatic carbons. nih.govbhu.ac.in For instance, carbons bonded to bromine in similar aromatic compounds can appear around 120-145 ppm. vulcanchem.com The introduction of an N-oxide functionality typically leads to a downfield shift for adjacent carbon atoms. nih.gov

Table 2: Predicted NMR Data for 2-Bromophenazine 10-oxide

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 7.0 - 9.5 | Electronic environment of each proton; coupling patterns reveal proton-proton connectivity. oregonstate.edu |

| ¹³C | 1D NMR | 110 - 150 | Number of unique carbon environments; shifts indicate the electronic nature (e.g., proximity to N, O, Br). bhu.ac.in |

| ¹H-¹H | COSY | N/A | Correlation between coupled protons, confirming adjacent protons. nih.gov |

| ¹H-¹³C | HSQC/HMQC | N/A | Correlation between protons and the carbons they are directly attached to. nih.gov |

| ¹H-¹³C | HMBC | N/A | Correlation between protons and carbons over two to three bonds, establishing the complete molecular framework. nih.gov |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Molecular Identity and Stability

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₂H₇BrN₂O), HRMS would confirm its elemental composition with high accuracy.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. In atmospheric pressure ionization techniques, a common and diagnostic fragmentation for N-oxides is the loss of the oxygen atom, a process known as deoxygenation. nih.gov This would result in a prominent fragment ion [M+H - 16]⁺. Other expected fragmentations for this compound would involve the loss of the bromine atom or cleavage of the heterocyclic ring system. researchgate.netmjcce.org.mk

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Ion/Fragment | Formula | Predicted m/z (monoisotopic) | Significance |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₈BrN₂O]⁺ | 274.9818 | Protonated molecular ion, confirms molecular weight and formula. |

| [M]⁺˙ | [C₁₂H₇BrN₂O]⁺˙ | 273.9740 | Molecular ion radical. |

| [M-O+H]⁺ | [C₁₂H₈BrN₂]⁺ | 258.9869 | Loss of the N-oxide oxygen, a characteristic fragmentation for N-oxides. nih.gov |

| [M-Br]⁺ | [C₁₂H₇N₂O]⁺ | 195.0553 | Loss of the bromine atom. |

| [M-HCN]⁺˙ | [C₁₁H₆BrN₂O]⁺˙ | 246.9685 | Loss of hydrogen cyanide from the phenazine ring. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Assignment and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Each functional group has characteristic absorption frequencies, making these techniques excellent for identifying the presence of specific bonds.

For this compound, the FTIR and Raman spectra would display a series of bands corresponding to the vibrations of the phenazine core, the N-O bond, and the C-Br bond. Many fundamental vibrations of the highly symmetric phenazine ring are not visible in IR but are active in Raman spectra. thieme-connect.de

Table 4: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman | Confirms the presence of the aromatic system. |

| Aromatic C=C/C=N stretch | 1400 - 1650 | FTIR, Raman | Characteristic "fingerprint" vibrations of the phenazine ring system. thieme-connect.de |

| N-O stretch | 1200 - 1300 | FTIR | Strong band indicative of the N-oxide functional group. |

| N⁺-O⁻ vibration | ~930 | FTIR | Prominent band characteristic of the N-oxide bond. nih.gov |

| C-H out-of-plane bend | 750 - 900 | FTIR | Pattern is diagnostic of the substitution pattern on the aromatic rings. |

| C-Br stretch | 500 - 650 | FTIR, Raman | Confirms the presence of the bromo-substituent. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov The spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the conjugated phenazine system. rsc.orgarkat-usa.org

The introduction of the N-oxide and bromine substituents, which are electron-withdrawing, typically causes a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent phenazine. arkat-usa.org The UV-Vis spectrum provides a fingerprint of the electronic structure of the molecule. researchgate.netresearchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. biocompare.com Many phenazine derivatives are known to be fluorescent. arkat-usa.org The introduction of an N-oxide group can modulate these fluorescent properties, sometimes leading to "turn-on" fluorescence upon reduction of the N-O bond. rsc.org The fluorescence spectrum, including the emission wavelength and quantum yield, provides valuable information about the molecule's behavior in the excited state and its potential for applications in bioimaging or sensing. biocompare.comrsc.org

Table 5: Expected Photophysical Data for this compound

| Parameter | Technique | Expected Observation | Significance |

|---|---|---|---|

| λmax (Absorption) | UV-Vis Spectroscopy | Multiple bands in the UV (200-400 nm) and possibly visible (>400 nm) regions. arkat-usa.org | Corresponds to π-π* and n-π* electronic transitions within the conjugated system. |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High values for π-π* transitions. | Indicates the probability of the electronic transition. |

| λem (Emission) | Fluorescence Spectroscopy | Emission at a longer wavelength than absorption. | Characterizes the energy of the fluorescent excited state. |

| Quantum Yield (Φ) | Fluorescence Spectroscopy | Variable | Measures the efficiency of the fluorescence process. |

| Stokes Shift | UV-Vis & Fluorescence | Difference between λmax and λem. | Provides insight into the structural changes between the ground and excited states. |

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Insights (if applicable)

Photoelectron Spectroscopy (XPS and UPS) is a surface-sensitive technique that measures the kinetic energies of electrons ejected from a material upon irradiation with X-rays (XPS) or UV photons (UPS). tandfonline.comjh.edu

X-ray Photoelectron Spectroscopy (XPS): Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS provides information about the elemental composition and the chemical (oxidation) state of those elements on the surface of a sample (top 1-10 nm). acs.org For this compound, XPS would show core-level spectra for C 1s, N 1s, O 1s, and Br 3d. The binding energies of these core electrons are sensitive to the local chemical environment. For example, the N 1s spectrum could potentially distinguish between the two different nitrogen atoms (one being an N-oxide). aps.orgnih.govrsc.org

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower energy photons and probes the valence electron energy levels. rsc.org This technique can provide direct information about the energies of the highest occupied molecular orbitals (HOMO), which is crucial for understanding the electronic properties and reactivity of the molecule. tandfonline.comtandfonline.com

While specific XPS or UPS data for this compound were not found, these techniques offer powerful capabilities for detailed electronic structure analysis, particularly for materials in thin films or on surfaces. rsc.orgmdpi.comrsc.org

Table 6: Potential Information from Photoelectron Spectroscopy of this compound

| Technique | Measurement | Information Gained |

|---|---|---|

| XPS | Core-level binding energies (e.g., C 1s, N 1s, O 1s, Br 3d) | Elemental composition of the surface; oxidation states and chemical environments of atoms. acs.org |

| UPS | Valence-level binding energies | Ionization potential; energy levels of molecular orbitals (e.g., HOMO). rsc.org |

Computational and Theoretical Investigations of 2 Bromophenazine 10 Oxide

Density Functional Theory (DFT) for Ground State Properties, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. For a molecule like 2-Bromophenazine (B1594461) 10-oxide, DFT calculations can elucidate its ground state geometry, electronic distribution, and inherent reactivity.

Ground State Properties and Electronic Structure: DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can determine the most stable conformation of the molecule. For phenazine (B1670421) N-oxides, theoretical studies have highlighted that the N,N-dioxide moieties influence the electronic properties. The electronic structure analysis from DFT includes the visualization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution and identifies electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 2-Bromophenazine 10-oxide. These descriptors, rooted in conceptual DFT, provide a quantitative basis for predicting reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetic and Structural Predictions

For higher accuracy, especially concerning electron correlation, ab initio post-Hartree-Fock methods are utilized. The Hartree-Fock (HF) method itself is a fundamental ab initio approach but famously neglects the correlation between the motions of electrons. Post-Hartree-Fock methods systematically improve upon the HF approximation to provide more precise results.

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a popular choice that often recovers a significant portion of the correlation energy and provides more accurate geometries and energies than HF.

Configuration Interaction (CI): CI methods generate a more accurate wave function by including contributions from excited electronic states (configurations). While full CI is exact within the limits of a given basis set, it is computationally too expensive for most molecules. Truncated CI methods, like CISD (including single and double excitations), offer a balance of accuracy and cost.

Coupled Cluster (CC) Theory: CC methods, such as CCSD and the "gold standard" CCSD(T), are known for their high accuracy in predicting energies and properties. They are often used to benchmark other computational methods.

For this compound, these high-level calculations would provide very accurate predictions for its heat of formation, reaction energies, and subtle structural parameters that might be challenging to resolve with standard DFT functionals.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD can reveal the conformational landscape and how a molecule like this compound behaves in a solution.

Conformational Landscape: While a molecule may have a single lowest-energy ground state, it can access a wide range of other conformations due to thermal energy. MD simulations can explore this conformational space, identifying different local energy minima and the transition pathways between them. This provides a dynamic picture of the molecule's flexibility, which can be crucial for understanding its interactions with biological targets.

Solution-Phase Behavior: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the solvent affects the structure and dynamics of this compound. This is critical for understanding its solubility, aggregation tendencies, and how its properties might change in a biological environment compared to the gas phase. The simulations can provide information on the radial distribution functions of solvent around specific atoms and the formation of hydrogen bonds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. From a theoretical perspective, the "structure" is represented by a set of calculated molecular descriptors.

For a series of phenazine dioxide derivatives, a QSAR study could be developed to predict a specific biological activity, such as cytotoxicity against cancer cells. Theoretical descriptors for this compound and its analogues would be calculated using methods like DFT. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Total energy, heat of formation, electrophilicity.

These descriptors would form the independent variables in a regression model, with the experimental activity as the dependent variable. A robust QSAR model can then be used to predict the activity of new, unsynthesized phenazine derivatives, guiding the design of more potent compounds.

Prediction and Interpretation of Spectroscopic Parameters via Computational Approaches

Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the characterization of new compounds like this compound.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for atoms like ¹H and ¹³C. These can be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra, aiding in the assignment of peaks to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, computational methods can determine the vibrational frequencies and their corresponding intensities. This allows for the simulation of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic transitions from the ground state to excited states. These transition energies correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum, helping to understand the electronic transitions responsible for the molecule's color and photochemical properties.

Theoretical Studies on Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions are crucial in determining the crystal packing of molecules and their binding to biological macromolecules. For this compound, several types of noncovalent interactions can be significant.

Types of Interactions:

π-π Stacking: The planar aromatic core of the phenazine ring system can interact with other aromatic systems through π-π stacking.

Hydrogen Bonding: The N-oxide groups can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

Computational methods can be used to study these weak interactions. For example, the interaction energy between two molecules can be calculated to determine the strength of a dimer complex. Non-Covalent Interaction (NCI) analysis is a visualization technique that helps to identify and characterize weak interactions in 3D space based on the electron density and its derivatives. These studies are fundamental to understanding how this compound might self-assemble into larger supramolecular structures or how it recognizes and binds to a receptor site.

Chemical Reactivity and Mechanistic Pathways of 2 Bromophenazine 10 Oxide

Electrophilic and Nucleophilic Substitution Reactions on the Phenazine (B1670421) Ring System

The presence of the N-oxide group significantly activates the phenazine ring system towards both electrophilic and nucleophilic substitution reactions compared to the parent phenazine. thieme-connect.deresearchgate.net The N-oxide moiety, particularly at position 10, facilitates reactions at specific carbons, notably C1 and C2. thieme-connect.de

Electrophilic Substitution: The N-oxide group is an activating group that directs electrophiles to positions ortho and para to it. For 2-Bromophenazine (B1594461) 10-oxide, this would enhance reactivity at the C1, C4, and C9 positions. However, the deactivating, meta-directing nature of the bromine at C2 complicates the regiochemical outcome. Bromination of 2-methylthiophenazine 5-oxide, for instance, has been shown to occur at the C1 position, highlighting the directing power of the N-oxide group. researchgate.net

Nucleophilic Substitution: The phenazine nucleus is inherently electron-deficient and thus susceptible to nucleophilic attack, a tendency that is greatly enhanced by the N-oxide group. thieme-connect.de The halogen atom in compounds like 2-chlorophenazine (B179647) is known to be reactive towards nucleophiles. researchgate.net The N-oxide group in chlorophenazine oxides exerts a powerful halogen-activating effect, rendering the chlorine atom labile, especially when it is positioned para to the N-oxide. researchgate.net In 2-Bromophenazine 10-oxide, the bromine at C2 is activated towards nucleophilic displacement. Reactions with various nucleophiles (e.g., alkoxides, amines) would be expected to proceed at this position. For example, the synthesis of 2-amino-7(8)-bromophenazine 5,10-dioxide involves a nucleophilic attack as a key step. rsc.org

| Reaction Type | Expected Reactivity of this compound | Influencing Factors |

| Electrophilic Aromatic Substitution | Enhanced reactivity at C1, C4, and C9. | Activating N-oxide group vs. deactivating bromo group. |

| Nucleophilic Aromatic Substitution | High susceptibility to substitution at the C2 position, replacing the bromine atom. | Strong activation by the N-oxide group. |

Redox Chemistry: Oxidation and Reduction Mechanisms of the N-Oxide Moiety

Phenazines are a well-established class of redox-active compounds, and the N-oxide functionality introduces unique redox characteristics. hi.isnih.govacs.org

Reduction: The N-oxide moiety can be readily reduced. This process is of significant biological interest, as the bioreduction of phenazine N-oxides, particularly under hypoxic conditions, can lead to the formation of cytotoxic species. researchgate.net The reduction can occur in a stepwise manner. For a related compound, 2-amino-7(8)-bromophenazine 5,10-dioxide, chemical reduction first yields the mono-N-oxide (2-amino-7(8)-bromophenazine 5-oxide) and subsequently the fully deoxygenated phenazine. rsc.org This suggests that this compound can be reduced to 2-Bromophenazine. The reduction potential is a key parameter governing this reactivity; phenazines with lower reduction potentials generally exhibit higher reaction rates with electron acceptors. researchgate.netnih.gov These reduction reactions are often coupled with proton transfer. researchgate.net

Oxidation: While this compound is already an oxidized derivative of phenazine, further oxidation is conceivable. Treatment of phenazines with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can introduce N-oxide groups, and the degree of oxidation (mono- vs. di-N-oxide) can be controlled by adjusting the stoichiometry of the oxidant. hi.is It is therefore plausible that under specific conditions, this compound could be oxidized to 2-Bromophenazine 5,10-dioxide.

The redox cycle is crucial to the biological activity of many phenazines, where they can undergo redox-cycling in the presence of biological reducing agents, leading to the production of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. plos.orgnih.gov

Photochemical Reactivity and Photodegradation Mechanisms

Heterocyclic N-oxides are known to be photochemically active. pageplace.de Irradiation of phenazine N-oxides can induce various transformations, including deoxygenation and rearrangement. rsc.org The primary photochemical event for many aromatic N-oxides is often the formation of a highly strained, transient oxaziridine (B8769555) intermediate. wur.nl This intermediate is typically not isolated and rapidly rearranges to form other products or reverts to the starting material. wur.nl

The specific pathway depends on the excited state involved (singlet or triplet), which can be influenced by the solvent and the presence of sensitizers or quenchers. wur.nl For example, photolysis of some N-oxides can lead to deoxygenation to the parent heterocycle. In other cases, irradiation of N-oxides in aqueous solution can lead to the generation of hydroxyl radicals, enabling them to act as photochemical DNA-cleaving agents. psu.edu Therefore, the photodegradation of this compound could proceed via deoxygenation to 2-bromophenazine, rearrangement to a phenazinone derivative, or through radical-mediated pathways.

Thermal Rearrangements and Decomposition Pathways

Aromatic N-oxides can undergo thermal rearrangements and decomposition. When heated to decomposition, the parent phenazine-N-oxide is known to emit toxic fumes of nitrogen oxides (NOx). chemicalbook.com The stability of the N-oxide bond is limited, and thermal stress can lead to its cleavage.

A notable reaction occurs when phenazine N-oxide is refluxed in thionyl chloride. This does not simply yield the deoxygenated phenazine but produces a mixture of phenazine (33%), 1-chlorophenazine (B12211828) (23%), and 2-chlorophenazine (10%). thieme-connect.de This indicates that thermal conditions in the presence of certain reagents can induce a complex cascade of deoxygenation, rearrangement, and substitution. A similar reactivity profile could be anticipated for this compound, potentially leading to a mixture of deoxygenated, rearranged, and further halogenated products upon heating with reactive chemicals. The fusion of the nitroxide-containing ring to an aromatic system, as in phenazines, generally imparts rigidity and resistance to certain decomposition pathways like ring opening. hi.is

Catalytic Transformations Involving this compound as a Substrate or Ligand

The phenazine scaffold presents opportunities for catalytic applications, either as a ligand coordinating to a metal center or as a substrate for catalytic conversion.

As a Ligand: The nitrogen atoms of the phenazine ring system can coordinate to metal ions. For example, a ruthenium complex incorporating a dipyrido[3,2-a:2',3'-c]phenazine ligand has been shown to function as a DNA intercalator. wikipedia.org While specific studies using this compound as a ligand are not prominent, its structure suggests potential for forming metal complexes. The N-oxide group can also act as a coordinating site, similar to secondary phosphine (B1218219) oxides which are versatile bifunctional ligands in catalysis. ehu.es

As a Substrate: The functional groups of this compound are amenable to various catalytic transformations.

N-Oxide Reduction: The reduction of the N-oxide group can be achieved catalytically. This is a key activation step in the biological mechanism of action for related hypoxic cytotoxins, where cellular reductase enzymes catalyze the reaction. researchgate.net

Cross-Coupling Reactions: The C-Br bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. Nickel-catalyzed Kumada–Corriu cross-coupling has been successfully employed on chloropyrazine N-oxides, demonstrating the feasibility of such reactions on N-oxidized azine systems. mdpi.com

| Catalytic Application | Potential Role of this compound | Example Reaction Type |

| Ligand in Homogeneous Catalysis | Coordination to a metal center via phenazine nitrogens and/or the N-oxide oxygen. | Hydroformylation, Hydrogenation, Oxidation. ehu.esnih.gov |

| Substrate in Catalysis | Transformation of the C-Br bond or reduction of the N-oxide group. | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling; Catalytic Hydrogenation/Reduction. |

Investigation of Reaction Intermediates and Transition States

Elucidating the precise mechanistic pathways of the reactions involving this compound requires the characterization or postulation of transient species.

Substitution Reactions: For nucleophilic aromatic substitution at the C2 position, the mechanism would likely proceed through a negatively charged intermediate known as a Meisenheimer complex. For electrophilic substitution, a positively charged Wheland intermediate (or arenium ion) would be formed.

Photochemical Reactions: As mentioned, oxaziridines are the key postulated intermediates in the photorearrangements of many aromatic N-oxides. wur.nl Their high reactivity and short lifetimes make direct observation difficult, often relying on techniques like laser flash photolysis for detection. wur.nl

Redox Reactions: One-electron reduction of the N-oxide would generate a radical anion intermediate. This species could be central to its biological activity and subsequent chemical transformations. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying such radical intermediates. hi.is

Thermal Reactions: In reactions like the thermal decomposition with thionyl chloride, the mechanism likely involves complex intermediates, possibly including covalent adducts between the N-oxide and the reagent, which then break down to form the observed products. thieme-connect.de

The study of these intermediates and their corresponding transition states often involves a combination of experimental techniques (spectroscopic monitoring, trapping experiments) and computational chemistry, which can model reaction energy profiles and the structures of transient species. researchgate.netscirp.org

Mechanistic Biological Investigations of 2 Bromophenazine 10 Oxide in Vitro and Theoretical Studies

Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological effects of many phenazine (B1670421) derivatives are rooted in their ability to interact with fundamental cellular components like nucleic acids and proteins. mdpi.com

Binding Modes and Intercalation Mechanisms with Nucleic Acids

Phenazine compounds, a class to which 2-Bromophenazine (B1594461) 10-oxide belongs, are known to interact with DNA. mdpi.com The planar structure of the phenazine ring is a key feature that facilitates these interactions. nih.gov While direct studies on 2-Bromophenazine 10-oxide are limited, the behavior of related phenazine N-oxides suggests potential mechanisms. For instance, hybrid compounds that pair an N-oxide with a π-DNA stacking moiety have been developed to enhance cytotoxic effects, implying that the phenazine structure contributes to DNA association. core.ac.uk The interaction is often characterized by intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.com This can lead to structural distortions, interfering with DNA replication and transcription, and ultimately inducing cellular responses like apoptosis. mdpi.com The presence of a phenazine ring in certain metal complexes has been shown to enhance DNA binding, contributing to their anticancer effects. researchgate.net

Some metal oxide nanoparticles have been shown to adsorb DNA primarily through interactions with the phosphate (B84403) backbone. uwaterloo.ca This is another potential, though less direct, mode of interaction that could be considered for phenazine derivatives.

Enzyme Inhibition and Activation Mechanisms at a Molecular Level

The interaction of phenazine derivatives extends to proteins, particularly enzymes, where they can act as inhibitors or activators. mdpi.com The specific mechanisms often involve the binding of the phenazine molecule to the active site or allosteric sites of an enzyme, leading to a modulation of its catalytic activity.

For example, studies on theaflavins, which also possess a heterocyclic ring structure, have demonstrated competitive and reversible inhibition of matrix metalloproteinase-2 (MMP-2). rsc.org This inhibition was driven by noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active pocket. rsc.org Similarly, phenazine compounds could interact with key enzymes involved in cellular processes.

Some enzyme inhibitors act on nitric oxide synthase (NOS), a key enzyme for nitric oxide production, which in turn can modulate inflammatory responses. nih.govnih.gov Given the redox-active nature of phenazines, their interaction with redox-sensitive enzymes is a plausible mechanism of action. science.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways in Cellular Models (in vitro)

A hallmark of many phenazine compounds is their redox activity, which is central to their biological effects. science.govresearchgate.net Phenazines can undergo redox cycling, a process where they are repeatedly reduced by cellular reductases and then re-oxidized by molecular oxygen. nih.gov This futile cycle generates reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂), which can induce oxidative stress. mdpi.comnih.govnih.gov

The N-oxide moiety in compounds like this compound is particularly significant in this context. Phenazine 5,10-dioxides have been investigated as bioreductive cytotoxins. core.ac.uk Under hypoxic conditions, such as those found in solid tumors, these compounds can be selectively bio-transformed into active cytotoxic species. core.ac.uk This process can involve one-electron reductive activation, leading to the release of highly reactive hydroxyl radicals (•OH), which can cause oxidative damage to DNA and other cellular components. core.ac.uk Electron spin resonance studies have confirmed the production of •OH from phenazine 5,10-dioxides under simulated hypoxia. core.ac.uk

The mechanism of clofazimine, a riminophenazine, is thought to involve intracellular redox cycling where it is reduced by enzymes like type 2 NADH dehydrogenase (NDH-2), leading to the generation of bactericidal ROS. researchgate.net This competition for electrons within the respiratory chain is a key aspect of its action. researchgate.net Similarly, the cytotoxicity of pyocyanin, another phenazine, is linked to acute ROS production and subsequent oxidative stress. mdpi.com

Fundamental Aspects of Cellular Uptake and Subcellular Distribution Mechanisms (in vitro)

The entry of a compound into a cell and its subsequent localization are critical determinants of its biological activity. For nanoparticles, cellular uptake is often an energy-dependent process involving endocytic pathways such as clathrin-mediated endocytosis and caveolae-mediated endocytosis. nih.govnih.govdovepress.com The physicochemical properties of the particle, including its size and surface charge, play a crucial role in determining the uptake mechanism. aginganddisease.orgmdpi.com

While this compound is a small molecule, its uptake may still involve specific transport mechanisms. Once inside the cell, the subcellular distribution is key to its mechanism of action. Studies with fluorophore-conjugated cerium oxide nanoparticles have shown wide distribution, with localization in the mitochondria, lysosomes, endoplasmic reticulum, cytoplasm, and nucleus. nih.gov This widespread distribution allows them to act as antioxidants in multiple cellular compartments. nih.gov

For a compound like this compound, whose activity is linked to ROS generation, localization near critical targets such as mitochondria or the nucleus would be particularly impactful.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Mechanisms of Interaction

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogs. For phenazine compounds, several structural features have been identified as important.

The planarity of the phenazine ring system is fundamental for its interaction with DNA. nih.gov Modifications to the phenazine core, such as the introduction of halogen atoms, can significantly impact activity. For instance, a library of 27 phenazine derivatives was synthesized and evaluated, leading to the identification of several bromophenazines with potent antibacterial activity. researchgate.net The most potent analog demonstrated significantly higher potency than the natural phenazine antibiotic pyocyanin. researchgate.net

The presence and position of N-oxides are also critical. In a study of iodinin (B1496461) and myxin (B609384) analogs, the double N-oxide feature was found to be essential for their activity against leukemia cells, with analogs lacking this feature showing a significant loss of activity. mdpi.com Conversely, for other phenazine derivatives, halogenation at the 2-position led to the most potent cytotoxicity. mdpi.com

The table below summarizes some key SAR findings for phenazine derivatives.

| Compound/Analog | Structural Feature | Biological Activity | Reference |

| Iodinin/Myxin Analogs | Lacking double N-oxide | Significant loss of activity against MOLM-13 leukemia cells | mdpi.com |

| 2-Halogenated Analogs | Halogen at position 2 | Potent cytotoxicity | mdpi.com |

| Bromophenazine Analogs | Bromine substitution | Potent antibacterial activity against S. aureus and S. epidermidis | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable insights into the interactions between small molecules and their biological targets at an atomic level. nih.govchemrxiv.orgrsc.org These techniques can predict the preferred binding orientation of a ligand within a protein's binding site and assess the stability of the resulting complex. chemrxiv.orgfrontiersin.org

Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that drive the binding of a ligand. rsc.org For instance, in the study of theaflavins and MMP-2, docking showed that the compounds bind spontaneously to the enzyme. rsc.org

MD simulations can further elucidate the dynamic behavior of the ligand-target complex over time, confirming the stability of the interaction. rsc.orgchemrxiv.org These simulations can reveal conformational changes in both the ligand and the protein upon binding. chemrxiv.org Such studies are instrumental in understanding the binding mechanism and can guide the rational design of new inhibitors with improved affinity and selectivity. rsc.org For this compound, these computational approaches could be employed to predict its binding modes with various enzymes and nucleic acid structures, thereby complementing experimental findings.

Advanced Applications and Functional Materials Science Utilizing 2 Bromophenazine 10 Oxide

Development of Organic Electronic and Optoelectronic Devices

While direct applications of 2-Bromophenazine (B1594461) 10-oxide in organic electronic and optoelectronic devices are still an emerging area of research, the broader class of metal oxide semiconductors is well-established in this field. Oxide thin-film transistors (TFTs) are a key technology where metal oxide compounds serve as the semiconductor layer wikipedia.org. These materials offer advantages over amorphous silicon, such as higher electron mobility, which allows for the fabrication of smaller, more efficient transistors for high-resolution displays wikipedia.org.

The electronic properties of metal oxide semiconductors are central to their function. Most n-type oxide semiconductors possess wide bandgaps (typically >3 eV), leading to low off-currents and high on/off ratios, which are crucial for well-defined switching states in transistors wikipedia.orgresearchgate.net. The charge transport in these materials is intimately linked to their molecular packing and the presence of any structural defects acs.org. While there is a wealth of research on transparent conducting oxides like indium gallium zinc oxide (a-IGZO) and p-type copper-based oxides for these applications, the potential of functionalized organic molecules like 2-Bromophenazine 10-oxide is an area ripe for exploration researchgate.netmdpi.commdpi.comnih.govoregonstate.edu. The introduction of bromine and an N-oxide group to the phenazine (B1670421) scaffold can significantly influence its electronic structure, and further research is needed to fully characterize its semiconducting properties and potential for use in devices such as thin-film transistors.

Design of Fluorescent Probes and Chemical Sensors for Analytical Detection

The phenazine core structure is known for its fluorescent properties, and the introduction of substituents can modulate these properties for sensing applications. While specific studies on this compound as a fluorescent probe are limited, the general class of phenazine derivatives has shown promise in the detection of various analytes, including metal ions. The N-oxide functionality, in particular, can play a significant role in the design of fluorescent sensors. For instance, N-oxides have been incorporated into fluorescent probes for the detection of Fe²⁺ ions nju.edu.cnnih.gov.

The development of chemical sensors often relies on the interaction between the analyte and the sensing material, which can lead to a measurable change in a physical property, such as fluorescence or electrical conductivity. Metal oxide gas sensors, for example, operate based on changes in their conductivity upon interaction with different gases mdpi.com. In the context of this compound, the presence of the bromine atom and the N-oxide group provides potential coordination sites for metal ions, which could lead to changes in its fluorescence emission spectrum upon binding. This "turn-on" or "turn-off" fluorescence response can be harnessed for the sensitive and selective detection of specific metal ions in various media. Further research into the photophysical properties of this compound and its interactions with different analytes is necessary to fully realize its potential in this area.

Role as a Redox Mediator in Electrochemical Systems

Phenazines are well-known redox-active molecules, and their N-oxide derivatives often retain this electrochemical activity. The N-oxide group can influence the redox potential of the phenazine core and participate in electrochemical reactions. Molecules with N-oxide functionalities can exhibit special redox reactivity, which is important for various applications acs.org. The redox-active nature of phenazines is critical for their biological roles and has been harnessed in synthetic systems researchgate.net.

While direct studies on the role of this compound as a redox mediator are not widely available, the electrochemical behavior of related compounds suggests its potential in this area. The presence of the electron-withdrawing bromine atom is expected to influence the electron-accepting and -donating properties of the phenazine N-oxide system. In electrochemical systems, a redox mediator facilitates electron transfer between an electrode and a substrate that may otherwise react slowly at the electrode surface. The ability of this compound to undergo reversible oxidation and reduction cycles could make it a suitable candidate for mediating electrochemical transformations. Further cyclic voltammetry and other electrochemical studies are needed to characterize its redox potentials and assess its stability and efficiency as a redox mediator in various applications.

Self-Assembly and Supramolecular Architectures

The formation of well-ordered molecular assemblies is a cornerstone of materials science, and non-covalent interactions play a crucial role in this process. Halogen bonding is a directional interaction between a halogen atom and a Lewis base, and it has emerged as a powerful tool for the construction of supramolecular architectures nih.govrsc.orgrsc.org. The bromine atom in this compound can act as a halogen bond donor, while the oxygen atom of the N-oxide group can act as a halogen bond acceptor.

This dual functionality makes this compound an attractive building block for the design of self-assembling systems and the construction of novel supramolecular frameworks. The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking of the phenazine rings, can lead to the formation of complex and functional architectures in the solid state. The specific geometry and electronic nature of the bromine and N-oxide substituents will dictate the directionality and strength of these interactions, influencing the resulting crystal packing and material properties.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Potential Outcome |

| Halogen Bonding | Bromine atom on the phenazine ring | Oxygen atom of the N-oxide group on another molecule | Formation of 1D chains, 2D sheets, or 3D networks |

| π-π Stacking | Phenazine aromatic system | Phenazine aromatic system of an adjacent molecule | Stabilization of layered structures |

| Hydrogen Bonding | Potential for interactions with co-crystallizing molecules | Oxygen atom of the N-oxide group | Formation of co-crystals with specific properties |

Catalytic Applications in Organic Transformations (Non-Biological)

Heteroaromatic N-oxides have found diverse applications in catalysis, acting as both catalysts themselves and as ligands for transition metal complexes mdpi.com. The N-oxide moiety can alter the electronic properties of the aromatic ring, activating it for certain reactions. While the direct catalytic application of this compound in non-biological organic transformations is not well-documented, the general reactivity of N-oxides suggests potential avenues for exploration acs.org. For instance, N-oxides can act as oxidants in certain reactions mdpi.com.

The synthesis of benzo[a]pyrano-[2,3-c]phenazines has been achieved using copper oxide quantum dots as a catalyst, highlighting the role of metal oxides in facilitating the formation of phenazine derivatives rsc.org. Although this example describes the synthesis of a phenazine system rather than its use as a catalyst, it underscores the chemical reactivity of the phenazine framework. The unique electronic environment of this compound, arising from the interplay between the bromine and N-oxide groups, could potentially be harnessed for catalytic activity in specific organic reactions. Further research is required to investigate its potential to catalyze reactions such as oxidations, C-H functionalizations, or other organic transformations. There is also potential to explore its use as a ligand in transition metal catalysis researchgate.net.

Spin-Labeling Reagents for Biophysical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. This method often relies on the site-specific introduction of a stable paramagnetic probe, known as a spin label. Nitroxide radicals are the most common class of spin labels used for this purpose nih.govresearchgate.nethi.isfu-berlin.denih.govresearchgate.netnih.govllu.edu. Phenazine-di-N-oxide derivatives have been investigated as scaffolds for the development of noncovalent spin labels for nucleic acids researchgate.nethi.is.

The rigid and planar structure of the phenazine core makes it an attractive platform for creating spin labels with well-defined orientation and restricted motion, which can provide more precise structural information from EPR measurements. Isoindoline-nitroxides, which can be incorporated into a phenazine structure, exhibit narrower EPR line widths, which is advantageous for spectral analysis hi.is.

A study on nitroxide-derived N-oxide phenazines demonstrated their potential for the noncovalent spin-labeling of duplex DNA containing abasic sites. In this work, isoindoline-phenazines were synthesized and subsequently oxidized to form phenazine-di-N-oxide isoindoline nitroxides. These molecules were then evaluated for their ability to bind to DNA and act as spin labels researchgate.nethi.is. The binding affinity and selectivity of these spin labels were assessed using EPR spectroscopy. The experimental setup for such studies typically involves recording EPR spectra of the spin label in the presence and absence of the target biomolecule under specific buffer and temperature conditions researchgate.net. The observed changes in the EPR spectrum upon binding provide information about the local environment and dynamics of the spin label, and by extension, the biomolecule.

Methodological Advancements and Innovative Techniques in 2 Bromophenazine 10 Oxide Research

Development of Novel Analytical Techniques for Structural and Mechanistic Investigations

Precise structural elucidation and a clear understanding of reaction mechanisms are foundational to the chemical sciences. For phenazine (B1670421) N-oxides like 2-Bromophenazine (B1594461) 10-oxide, a suite of advanced analytical techniques is employed to provide unambiguous characterization.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for confirming the presence of the N-oxide functionality. In ¹H and ¹³C NMR spectra, the introduction of the oxygen atom on the nitrogen leads to a characteristic downfield shift of neighboring protons and carbons compared to the parent phenazine. acs.orgnih.gov IR spectroscopy provides a distinct vibrational band for the N⁺–O⁻ bond, which typically appears in the region around 930 cm⁻¹. acs.orgnih.gov

For definitive three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard. This technique provides precise data on bond lengths, bond angles, and crystal packing, which are crucial for understanding intermolecular interactions. For instance, the analysis of a related pyrrolo-phenazine N-oxide provided detailed structural parameters, confirming the planar nature of the heterocyclic system and offering insights into its electronic conjugation. nih.gov

For mechanistic studies and quantitative analysis, more specialized techniques have been developed. In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroelectrochemistry has been used to probe the electronic structure of phenazine-like units during redox processes, identifying specific vibrational bands associated with the phenazine skeleton. rsc.org Furthermore, capillary zone electrophoresis (CZE) has been established as a method for the rapid and reliable quantitative analysis of phenazine derivatives in complex mixtures, such as fermentation broths. researchgate.net

| Technique | Information Provided | Typical Application/Finding for N-oxides |

|---|---|---|

| ¹H & ¹³C NMR Spectroscopy | Chemical environment of protons and carbons | Downfield shift of nuclei adjacent to the N-oxide group. acs.orgnih.gov |

| Infrared (IR) Spectroscopy | Functional groups and bond vibrations | Prominent N⁺–O⁻ stretching vibration band (~930 cm⁻¹). acs.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of molecular formula and structural fragments. researchgate.net |

| X-ray Crystallography | 3D molecular structure and crystal packing | Precise bond lengths/angles; confirms planarity. nih.gov |

| Capillary Zone Electrophoresis (CZE) | Quantitative analysis and separation | Rapid quantification of phenazine derivatives in mixtures. researchgate.net |

Integration of High-Throughput Synthesis and Screening in Discovery Research

The exploration of the vast chemical space around the 2-Bromophenazine 10-oxide scaffold has been revolutionized by high-throughput synthesis (HTS) and screening. These integrated approaches allow for the rapid generation and evaluation of large libraries of related compounds, accelerating the identification of molecules with desired properties.

High-throughput synthesis of phenazine libraries relies on the development of robust and versatile chemical reactions that can be automated and performed in parallel. Methodologies have been developed for the rapid preparation of diverse phenazine derivatives from readily available starting materials like anilines. rroij.com Synthetic strategies such as solid-state reactions between ortho-quinones and ortho-diamines offer an efficient alternative to classical solution-phase methods, often involving fewer steps and simpler purification. rasayanjournal.co.in These approaches enable the systematic modification of the phenazine core, allowing for the exploration of structure-activity relationships (SAR).

Once a library of compounds is synthesized, high-throughput screening is employed to rapidly assess their biological activity or other properties. This involves the use of miniaturized and automated assays, often in 96-well or 384-well plate formats. nih.gov For example, in the search for new enzyme inhibitors, specific substrates tailored for high-throughput formats are crucial. A phenazine-type substrate named Ferbamine was specifically developed for the high-throughput screening of laccase activity, demonstrating superior stability compared to standard substrates. nih.gov Similarly, synthesized panels of phenazine derivatives have been screened for antimicrobial activity, leading to the identification of compounds with potent effects against pathogenic bacteria. nih.gov

| Synthetic Approach | Key Features | Reference |

|---|---|---|

| Jourdan-Ullmann/Ring-Closure Pathway | Step-economy focused approach from diverse anilines. | rroij.com |

| Solid-State Reaction | Heating fine powders of ortho-diamines and ortho-quinones. | rasayanjournal.co.in |

| Condensation Reactions | Reaction of phenazine-1-carboxylic acid hydrazide with various aldehydes. | nih.gov |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

Understanding the kinetics and mechanisms of chemical reactions is critical for process optimization and control. Advanced spectroscopic techniques, often implemented as part of a Process Analytical Technology (PAT) framework, enable the real-time, in-situ monitoring of reactions that produce or modify phenazine N-oxides. mdpi.compolito.it This approach allows researchers to observe the formation of intermediates, products, and byproducts as the reaction progresses, providing a dynamic view that is impossible to achieve with traditional offline analysis.

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, is particularly powerful for real-time monitoring. mdpi.com These non-invasive techniques can provide molecular-level information by probing the vibrational modes of molecules. mdpi.com For example, in situ ATR-FTIR spectroelectrochemistry has been successfully applied to monitor the oxidation of phenazine-like units within a polymer structure. rsc.org By tracking changes in the intensity of specific IR bands over time, it is possible to follow the consumption of reactants and the formation of products, yielding valuable kinetic data. youtube.com Such methods are crucial for identifying rate-determining steps and optimizing reaction conditions like temperature, pressure, and catalyst loading.

| Technique | Principle | Advantages for Reaction Monitoring | Reference |

|---|---|---|---|

| In Situ ATR-FTIR | Infrared light absorption via an internal reflection element. | High sensitivity to surface species; non-invasive; provides structural information. | rsc.orgyoutube.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Excellent for aqueous systems; non-destructive; provides unique molecular fingerprints. | mdpi.comyoutube.com |

| UV/Visible Spectroscopy | Absorption of UV or visible light by chromophores. | Simple, cost-effective, good for tracking conjugated systems. | mdpi.com |

Synergistic Experimental and Computational Methodologies

The integration of experimental research with advanced computational modeling provides a powerful synergistic approach to investigating this compound and its analogs. This combination allows for the rational design of new molecules and a deeper understanding of their properties, often accelerating the discovery process.

Experimental techniques like synthesis and spectroscopic characterization (e.g., NMR, X-ray crystallography) provide ground-truth data about the real-world behavior and structure of these compounds. mdpi.com This empirical data is invaluable for validating and refining computational models.

In parallel, computational methods such as Density Functional Theory (DFT) are used to calculate molecular properties and predict reactivity. High-throughput DFT calculations have been employed to investigate the redox potentials of hundreds of phenazine derivatives, identifying the effects of different functional groups and their positions on the phenazine core. rsc.orgrsc.org This allows for the virtual screening of vast compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. rsc.orgrsc.orgrsc.org More advanced strategies even combine DFT with machine learning models to further accelerate the prediction of molecular properties like redox potentials. nih.govchemrxiv.org These computational studies can provide insights into electronic structure, reaction mechanisms, and stability that are difficult or impossible to obtain through experiments alone. researchgate.netchapman.edu

| Methodology | Role in Research Workflow | Example Application |

|---|---|---|

| Experimental: Organic Synthesis | Creates physical samples of target molecules. | Synthesis of novel phenazine N-oxide derivatives. mdpi.com |

| Experimental: X-ray Crystallography | Provides definitive 3D structural data. | Validation of computed molecular geometries. mdpi.com |

| Computational: Density Functional Theory (DFT) | Calculates electronic structure, energies, and molecular properties. | Predicting redox potentials of a virtual phenazine library. rsc.orgrsc.org |